molecular formula C14H22O B12653582 2,5-Diisopropyl-3,4-xylenol CAS No. 60834-76-6

2,5-Diisopropyl-3,4-xylenol

Cat. No.: B12653582
CAS No.: 60834-76-6
M. Wt: 206.32 g/mol
InChI Key: MEWKMHMKBLDOOH-UHFFFAOYSA-N
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Description

2,5-Diisopropyl-3,4-xylenol is an organic compound with the molecular formula C14H22O. It is a type of phenol, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is known for its unique structural features, which include two isopropyl groups and two methyl groups attached to the benzene ring. It is used in various scientific and industrial applications due to its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diisopropyl-3,4-xylenol can be synthesized through several methods. One common approach involves the alkylation of 3,4-xylenol with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions with an appropriate solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be used to facilitate the alkylation reaction. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Diisopropyl-3,4-xylenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Diisopropyl-3,4-xylenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diisopropyl-3,4-xylenol involves its interaction with cellular membranes and proteins. The hydroxyl group can form hydrogen bonds with amino acids in proteins, disrupting their structure and function. This disruption can lead to the leakage of cellular contents and ultimately cell death. The compound’s phenolic nature also allows it to act as an antioxidant, scavenging free radicals and preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diisopropyl-3,5-xylenol
  • 2,4,6-Triisopropyl-m-cresol
  • 2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol

Uniqueness

2,5-Diisopropyl-3,4-xylenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .

Properties

CAS No.

60834-76-6

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

3,4-dimethyl-2,5-di(propan-2-yl)phenol

InChI

InChI=1S/C14H22O/c1-8(2)12-7-13(15)14(9(3)4)11(6)10(12)5/h7-9,15H,1-6H3

InChI Key

MEWKMHMKBLDOOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C(C)C)O)C(C)C)C

Origin of Product

United States

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